molecular formula C13H9BrFN3 B13051298 1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile

1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile

Cat. No.: B13051298
M. Wt: 306.13 g/mol
InChI Key: YXKIPLJDHOXXHX-UHFFFAOYSA-N
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Description

1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile is a synthetic organic compound that features a unique combination of bromine, fluorine, and imidazole moieties

Preparation Methods

The synthesis of 1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Imidazole Ring: Starting from appropriate precursors, the imidazole ring is synthesized through cyclization reactions.

    Introduction of Bromine and Fluorine: Bromination and fluorination reactions are carried out using reagents like N-bromosuccinimide (NBS) and Selectfluor, respectively.

    Cyclopropane Formation: The cyclopropane ring is introduced via cyclopropanation reactions, often using diazo compounds.

    Final Coupling: The final step involves coupling the imidazole derivative with the cyclopropane moiety under suitable conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cycloaddition Reactions: The cyclopropane ring can undergo cycloaddition reactions, forming larger ring systems.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile can be compared with similar compounds such as:

    1-(4-Fluorophenyl)-1H-imidazole: Lacks the bromine and cyclopropane moieties, resulting in different chemical properties and applications.

    1-(5-Bromo-1H-imidazol-1-YL)cyclopropane-1-carbonitrile:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C13H9BrFN3

Molecular Weight

306.13 g/mol

IUPAC Name

1-[5-bromo-4-(4-fluorophenyl)imidazol-1-yl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C13H9BrFN3/c14-12-11(9-1-3-10(15)4-2-9)17-8-18(12)13(7-16)5-6-13/h1-4,8H,5-6H2

InChI Key

YXKIPLJDHOXXHX-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)N2C=NC(=C2Br)C3=CC=C(C=C3)F

Origin of Product

United States

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